A Comprehensive Spectroscopic Guide to Methyl 5-amino-1-propylpyrazole-4-carboxylate
A Comprehensive Spectroscopic Guide to Methyl 5-amino-1-propylpyrazole-4-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Methyl 5-amino-1-propylpyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known for their diverse biological activities, making their precise structural elucidation paramount.[1][2][3] This document serves as a vital resource for researchers and scientists, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is crucial for synthesis confirmation, purity assessment, and further research applications.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Methyl 5-amino-1-propylpyrazole-4-carboxylate consists of a central pyrazole ring substituted with a propyl group at the N1 position, an amino group at the C5 position, and a methyl carboxylate group at the C4 position. The interplay of these functional groups gives rise to a unique spectroscopic fingerprint.
Figure 1: Molecular structure of Methyl 5-amino-1-propylpyrazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Methyl 5-amino-1-propylpyrazole-4-carboxylate, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the analysis of similar pyrazole derivatives, the following proton signals are predicted.[4][5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-3 (pyrazole ring) | ~7.5 - 8.0 | Singlet | 1H | The exact shift is influenced by the substituents on the ring. |
| NH₂ (amino group) | ~4.5 - 5.5 | Broad Singlet | 2H | This peak is exchangeable with D₂O. Its chemical shift can be variable depending on solvent and concentration. |
| O-CH₃ (ester) | ~3.8 | Singlet | 3H | Characteristic singlet for a methyl ester. |
| N-CH₂ (propyl) | ~3.9 - 4.2 | Triplet | 2H | The methylene group directly attached to the pyrazole nitrogen. |
| CH₂ (propyl) | ~1.7 - 2.0 | Sextet | 2H | The central methylene group of the propyl chain. |
| CH₃ (propyl) | ~0.9 - 1.0 | Triplet | 3H | The terminal methyl group of the propyl chain. |
Causality in Proton Chemical Shifts:
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H-3 Proton: The deshielding of the H-3 proton is due to the aromatic nature of the pyrazole ring and the electron-withdrawing effects of the adjacent nitrogen atom and the C4-substituent.
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Amino Protons: The broadness of the NH₂ signal is a result of quadrupole broadening and chemical exchange.
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Propyl Group Protons: The chemical shifts of the propyl group protons follow a predictable pattern: the methylene group attached to the electronegative nitrogen atom (N-CH₂) is the most deshielded, followed by the central methylene group, and finally the terminal methyl group which is the most shielded. The splitting patterns (triplet, sextet, triplet) arise from spin-spin coupling with adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (ester carbonyl) | ~163 - 165 | The carbonyl carbon is significantly deshielded. |
| C-5 (pyrazole ring) | ~150 - 155 | Attached to the amino group. |
| C-3 (pyrazole ring) | ~140 - 145 | The carbon atom bearing the single proton. |
| C-4 (pyrazole ring) | ~110 - 115 | Attached to the carboxylate group. |
| O-CH₃ (ester) | ~51 - 53 | |
| N-CH₂ (propyl) | ~48 - 52 | |
| CH₂ (propyl) | ~23 - 26 | |
| CH₃ (propyl) | ~10 - 12 |
Expert Insights on ¹³C NMR: The chemical shifts of the pyrazole ring carbons are highly dependent on the nature and position of the substituents.[4][7] The C-5 carbon, directly bonded to the electron-donating amino group, is expected to be significantly shielded compared to a non-substituted pyrazole. Conversely, the C-4 carbon, attached to the electron-withdrawing carboxylate group, will be deshielded.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural determination.
Figure 2: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of Methyl 5-amino-1-propylpyrazole-4-carboxylate is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.[1][4]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (amino) | 3400 - 3200 | Medium-Strong | Typically appears as two bands for a primary amine. |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium | From the propyl and methyl groups. |
| C=O Stretch (ester) | 1725 - 1700 | Strong | A strong, sharp absorption characteristic of an ester carbonyl. |
| C=C and C=N Stretch (pyrazole ring) | 1620 - 1450 | Medium-Variable | Aromatic ring stretching vibrations. |
| N-H Bend (amino) | 1650 - 1580 | Medium | |
| C-O Stretch (ester) | 1300 - 1100 | Strong |
Trustworthiness of IR Data: The presence of a strong carbonyl absorption band around 1710 cm⁻¹ in conjunction with the characteristic N-H stretching bands of a primary amine provides strong evidence for the successful synthesis of the target molecule.
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
This protocol outlines the preparation of a solid sample for IR analysis.
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Sample Preparation: Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Correction: Record a background spectrum of an empty sample holder or a pure KBr pellet.
-
Sample Spectrum: Acquire the IR spectrum of the sample and subtract the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Predicted Molecular Ion: For Methyl 5-amino-1-propylpyrazole-4-carboxylate (C₈H₁₃N₃O₂), the expected exact mass is approximately 183.1008 g/mol . In positive-ion mode electrospray ionization (ESI-MS), the molecular ion peak will be observed as the protonated molecule [M+H]⁺ at m/z 184.1086.
Key Fragmentation Pathways:
The fragmentation of the molecular ion will likely involve the loss of neutral fragments from the substituents.
Figure 3: Predicted key fragmentation pathways for Methyl 5-amino-1-propylpyrazole-4-carboxylate.
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Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 153.
-
Loss of the methyl carboxylate group: Cleavage of the ester group could lead to a fragment at m/z 125.
-
Loss of the propyl group: Fragmentation of the N-propyl bond would yield a fragment ion at m/z 141.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: The resulting ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the characterization of Methyl 5-amino-1-propylpyrazole-4-carboxylate. The predicted data, rooted in the well-established principles of spectroscopy and supported by data from analogous pyrazole derivatives, offers a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any scientific investigation.
References
- Benchchem. An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
- Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
- Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. 2022.
- PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. 2024.
- RSC.org. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Scientific Research Publishing. A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. 2015.
- KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. 2021.
- PubChem. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate.
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